(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide
Description
The compound (E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide features a hybrid heterocyclic scaffold combining thiophene, tetrahydrothiazolo[5,4-c]pyridine, and tetrahydrofuran moieties. Key structural attributes include:
- Tetrahydrothiazolo[5,4-c]pyridine core: A bicyclic system contributing to rigidity and binding affinity.
- Tetrahydrofuran-2-carboxamide substituent: Enhances solubility and hydrogen-bonding capacity.
This structure aligns with the structure–activity relationship (SAR) principle, where minor modifications in geometry or substituents significantly influence physicochemical and biological properties .
Properties
IUPAC Name |
N-[5-[(E)-3-thiophen-2-ylprop-2-enoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c22-16(6-5-12-3-2-10-25-12)21-8-7-13-15(11-21)26-18(19-13)20-17(23)14-4-1-9-24-14/h2-3,5-6,10,14H,1,4,7-9,11H2,(H,19,20,23)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFCLKOPPZOXFW-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolo[5,4-c]pyridine core fused with a tetrahydrofuran moiety and an acryloyl group. The presence of the thiophene ring enhances its lipophilicity and may influence its interaction with biological targets. The structural complexity contributes to its unique reactivity and biological profile.
Biological Activity Overview
Research has shown that derivatives of thiazolo[5,4-c]pyridine exhibit a range of biological activities including:
- Anticancer properties : Several studies indicate that compounds related to this structure can inhibit cancer cell proliferation.
- Antimicrobial effects : These compounds have demonstrated activity against various bacterial and fungal strains.
- Anti-inflammatory effects : Some derivatives have been noted for their potential in reducing inflammation.
Synthesis
The synthesis of (E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions including:
- Formation of the thiazolo-pyridine core.
- Introduction of the tetrahydrofuran moiety.
- Coupling with the thiophene-containing acrylamide.
Anticancer Activity
A study evaluated the anticancer properties of related thiazolo[5,4-c]pyridine derivatives against various cancer cell lines. The results indicated that these compounds could inhibit cell growth effectively:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HepG2 | 128.3 ± 7.2 |
| 2 | RPE-1 | 108.5 ± 9.4 |
| 3 | MCF7 | 5.5 ± 1.2 |
These findings suggest that modifications in the structure significantly affect the potency against specific cancer types .
Antimicrobial Activity
The antimicrobial efficacy was assessed against several pathogens:
| Microorganism | Activity |
|---|---|
| E. coli | Moderate |
| S. aureus | High |
| C. albicans | Moderate |
The compound exhibited notable activity against Gram-positive bacteria and fungi, indicating its potential as an antimicrobial agent .
Anti-inflammatory Effects
Preliminary studies suggest that some derivatives may inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases .
Case Studies
- Cancer Treatment : A derivative similar to our compound was tested in vivo for its effects on tumor growth in breast cancer models and showed significant reduction in tumor size compared to controls .
- Infection Control : Another study highlighted the effectiveness of a thiazolo-pyridine derivative in controlling infections caused by resistant strains of bacteria .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarity and SAR Principles
The chemical similarity hypothesis posits that structurally analogous compounds exhibit comparable modes of action and hazards . Below is a comparative evaluation of the target compound and its analogs:
Table 1: Key Structural and Functional Comparisons
Critical Observations
(a) Role of Substituents on Bioactivity
- Thiophene vs.
- Stereochemistry: The (E)-configured acryloyl group in the target compound could enforce planar geometry, optimizing π-π stacking in enzyme binding pockets, unlike non-conjugated analogs .
(c) Predictive Modeling and Regulatory Implications
- QSAR models () could predict the target compound’s hazards based on analogs like the anticancer thiophene-3-carboxamide derivative .
- Patent law () highlights that structural analogs with minor modifications (e.g., substituent swaps) may face obviousness rejections unless novel utility is demonstrated .
Q & A
Basic: What are the critical steps and parameters for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically including:
Thiazolo-pyridine core formation : Cyclization of precursors (e.g., thioamides or thioureas) under reflux conditions with catalysts like POCl₃ or PCl₃ .
Acryloyl group introduction : (E)-configured acryloyl groups are added via Heck coupling or Knoevenagel condensation, requiring strict temperature control (60–80°C) and anhydrous solvents (e.g., DMF or THF) .
Amide coupling : Tetrahydrofuran-2-carboxamide is attached using carbodiimide crosslinkers (e.g., EDC/HOBt) in dichloromethane at 0–25°C .
Key Parameters :
- Solvent purity (e.g., dry DMF for acylation steps).
- Reaction time optimization (monitored via TLC/HPLC).
- Protection/deprotection strategies for reactive amines/thiols .
Basic: Which analytical techniques are essential for characterizing purity and structure?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing thiophene vs. tetrahydrofuran protons) and stereochemical integrity of the acryloyl group .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI+ mode for detecting [M+H]⁺ ions) .
- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
Advanced: How to design experiments to establish structure-activity relationships (SAR) for derivatives?
Methodological Answer:
Substituent Variation :
- Replace thiophene with other aryl groups (e.g., pyridine, furan) to assess electronic effects on bioactivity .
- Modify the tetrahydrofuran ring to pyrrolidine or cyclohexane to study steric influences .
Biological Assays :
- Use enzyme inhibition assays (e.g., kinase panels) to map activity against specific targets .
- Corrogate data with computational docking (e.g., AutoDock Vina) to identify key binding interactions .
Data Analysis :
Advanced: How to address contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
- Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24h) via HPLC .
- Structural Analogues : Compare activity of (E)- vs. (Z)-acryloyl isomers, which may exhibit divergent target affinities .
Advanced: What computational strategies predict metabolic stability and off-target interactions?
Methodological Answer:
- Metabolic Stability :
- Off-Target Profiling :
- Perform similarity-based screening against ChEMBL to flag potential GPCR or ion channel interactions .
- Density Functional Theory (DFT) :
- Calculate HOMO/LUMO energies to predict reactivity toward nucleophiles (e.g., cysteine residues in enzymes) .
Advanced: How to troubleshoot low yields in the acylation step?
Methodological Answer:
Low yields may result from:
- Steric Hindrance : Use bulky coupling agents (e.g., HATU instead of EDC) or microwave-assisted synthesis to enhance reactivity .
- Moisture Sensitivity : Employ Schlenk-line techniques for moisture-sensitive steps (e.g., acryloyl chloride additions) .
- Byproduct Formation : Optimize stoichiometry (1.2:1 acylating agent:amine) and monitor via LC-MS to quench reactions at peak product formation .
Advanced: What strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Salt Formation : React with HCl or sodium acetate to generate water-soluble salts .
- Prodrug Design : Introduce phosphate esters or PEGylated groups at the tetrahydrofuran carboxamide .
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance bioavailability .
Advanced: How to assess enzymatic stability in liver microsomes?
Methodological Answer:
Microsomal Incubation :
- Incubate compound (1–10 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C .
Sampling :
- Collect aliquots at 0, 15, 30, and 60 min, quench with acetonitrile, and analyze via LC-MS/MS.
Data Interpretation :
- Calculate half-life (t₁/₂) using first-order kinetics. Compare to reference compounds (e.g., verapamil) for relative stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
